Direct Functional Comparison: 49-Fold Higher Potency in Cell Migration Inhibition vs. BGB324
In a direct comparative study, DS-1205b inhibited hGAS6 ligand-induced migration in NIH3T3-AXL cells with an EC50 of 2.7 nM. The clinical-stage AXL inhibitor BGB324 (bemcentinib) was significantly less potent in the same assay, with an EC50 of 132.3 nM [1].
| Evidence Dimension | hGAS6-induced cell migration inhibition (EC50) |
|---|---|
| Target Compound Data | 2.7 nM |
| Comparator Or Baseline | BGB324 (bemcentinib): 132.3 nM |
| Quantified Difference | 49-fold lower activity for BGB324 (based on AUC analysis) |
| Conditions | NIH3T3-AXL mouse embryonic fibroblast cells, real-time cell analyzer (xCELLigence) assay |
Why This Matters
This direct head-to-head functional data proves that DS-1205b is a more potent inhibitor of an AXL-driven functional endpoint (migration) compared to a key clinical comparator, justifying its selection for studies focused on AXL-dependent motility and metastasis.
- [1] Jimbo T, et al. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model. Oncotarget. 2019;10(50):5152-5167. View Source
